molecular formula C12H14FN5 B6437374 5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2548983-18-0

5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6437374
CAS No.: 2548983-18-0
M. Wt: 247.27 g/mol
InChI Key: PLVNLLMEMYCXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a pyrimidine derivative featuring a fluorine atom at the 5-position and an azetidine ring substituted at the 2-position. The azetidine moiety is further functionalized with a 4-methylpyrazole group via a methylene linker. Pyrimidine-based compounds are often explored for their enzyme inhibitory properties due to their ability to mimic nucleotide structures, enabling interactions with biological targets .

Properties

IUPAC Name

5-fluoro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5/c1-9-2-16-18(5-9)8-10-6-17(7-10)12-14-3-11(13)4-15-12/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVNLLMEMYCXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes fluorination to introduce the fluorine atom. The azetidine ring is then introduced through a nucleophilic substitution reaction, often using azetidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could lead to a fully saturated pyrimidine ring.

Scientific Research Applications

5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine and pyrazole rings can interact with different parts of the target molecule. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound shares a pyrimidine core with SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine), a well-characterized mechanism-based inhibitor of CYP2D6 . Critical structural variations include:

  • Ring Systems : The target compound employs a 3-membered azetidine ring, while SCH 66712 uses a 6-membered piperazine. Azetidine’s smaller ring size may confer rigidity and altered metabolic stability.
  • Heterocyclic Substituents: The target compound’s 4-methylpyrazole group contrasts with SCH 66712’s 2-phenylimidazole.

Pharmacological Profiles

Compound Name Core Structure Substituents Biological Target K(I) (µM) k(inact) (min⁻¹) Selectivity
Target Compound Pyrimidine Azetidinyl with 4-methyl-pyrazole methyl Hypothesized: CYP2D6 N/A N/A N/A
SCH 66712 Pyrimidine Piperazinyl with 2-phenyl-imidazole methyl CYP2D6 4.8 (HL), 0.55 (r) 0.14 (HL), 0.32 (r) 5–10× selective over CYP3A4, 2C9, 2C19

Notes:

  • SCH 66712 : Exhibits mechanism-based inactivation of CYP2D6 with high selectivity. The lower K(I) for recombinant CYP2D6 (0.55 µM vs. 4.8 µM in human liver microsomes) suggests enhanced potency in isolated systems .
  • Target Compound : The azetidine-pyrazole substitution may alter binding kinetics. Smaller rings like azetidine are associated with improved metabolic stability in medicinal chemistry, though this remains speculative without direct data.

Additional Analogues

  • Compound 8 () : A pyrazolo[1,5-a]pyrimidine derivative synthesized via reductive amination. While structurally distinct, its morpholine and benzimidazole substituents highlight the diversity of heterocyclic modifications in pyrimidine-based drug design .
  • 1403247-28-8 () : Contains a pyrimidine core with an azetidine-methoxyethoxy substituent. This compound exemplifies the use of azetidine in kinase inhibitors, though its biological targets are unspecified .

Research Findings and Implications

Mechanism of Action

SCH 66712’s mechanism-based inactivation of CYP2D6 involves covalent modification of the enzyme’s active site, as evidenced by irreversible inhibition even after dialysis . The target compound’s lack of a phenylimidazole group (critical for SCH 66712’s activity) suggests it may act via reversible inhibition or target alternate isoforms.

Selectivity and Potency

  • SCH 66712 : Demonstrates 5–10× selectivity for CYP2D6 over CYP3A4, 2C9, and 2C19, attributed to its phenylimidazole substituent’s fit within CYP2D6’s hydrophobic active site .
  • However, this remains untested.

Biological Activity

5-Fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant studies.

Chemical Structure

The compound features a pyrimidine core substituted with a 5-fluoro group and an azetidine ring linked to a pyrazole moiety. This unique structure may contribute to its biological properties.

Research indicates that compounds containing pyrazole and pyrimidine rings often exhibit diverse biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown promising results in inhibiting various cancer cell lines by targeting specific kinases and pathways involved in tumor growth and survival.
  • Antimicrobial Properties : The presence of the pyrazole ring has been associated with enhanced antimicrobial activity against various pathogens.

Antitumor Activity

A study examining the structure-activity relationship (SAR) of pyrazole derivatives found that modifications to the azetidine and pyrimidine components significantly influenced antitumor efficacy. Notably, compounds similar to 5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-y}pyrimidine demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The compound's antimicrobial activity was evaluated against several bacterial strains. Preliminary results suggest that it exhibits moderate to strong inhibition against Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Antitumor Efficacy

In a controlled experiment, 5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-y}pyrimidine was tested alongside established chemotherapeutics. The results indicated that this compound could enhance the cytotoxic effects of doxorubicin in breast cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various pyrazole derivatives, including the target compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Research Findings Summary

Activity Effectiveness Mechanism Reference
AntitumorModerate to HighInhibition of tumor growth via kinase pathways
AntimicrobialModerateDisruption of cell membranes
Synergistic EffectsYesEnhanced cytotoxicity when combined with doxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.